![molecular formula C22H15F2N7O B2514238 N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)-2,6-difluorobenzamida CAS No. 1006304-10-4](/img/structure/B2514238.png)
N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)-2,6-difluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15F2N7O and its molecular weight is 431.407. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
The molecular formula of this compound is C22H15F2N7O with a molecular weight of approximately 431.4 g/mol. Its structure includes:
- Benzamide Core : Enhances lipophilicity and provides hydrogen bonding sites.
- Fluorinated Positions : Improve metabolic stability and bioavailability.
- Dual Pyrazole Functionalities : Known for their biological activity and ability to mimic ATP in kinase interactions.
Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For example:
- In vitro Studies : Demonstrated inhibition of tumor growth across various cancer cell lines, including breast and lung cancers.
- Molecular Docking : Studies suggest that the compound effectively binds to kinase domains, mimicking ATP and blocking kinase activity.
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of this compound compared to related pyrazolo[3,4-d]pyrimidine derivatives:
Compound Name | Structure Type | IC50 (µM) | Biological Activity |
---|---|---|---|
2,6-Difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide | Pyrazolo[3,4-d]pyrimidine derivative | TBD | Anticancer; CDK inhibition |
5i | Pyrazolo[3,4-d]pyrimidine derivative | 0.3 (EGFR) / 7.60 (VEGFR2) | Anticancer; apoptosis induction |
Dinaciclib | CDK inhibitor | ~0.5 | Anticancer; CDK inhibition |
Ibrutinib | BTK inhibitor | ~0.01 | Anticancer; selective BTK inhibition |
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:
- Breast Cancer Models : In MCF-7 models, compounds similar to this one showed significant growth inhibition and induced apoptosis.
- Lung Cancer Studies : In vivo studies indicated that related compounds reduced tumor size significantly in xenograft models.
Mecanismo De Acción
Target of Action
The compound “2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds in this class have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
In the case of CDK2 inhibitors, they would prevent the kinase from phosphorylating its substrates, thus disrupting the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by CDK2 inhibitors is the cell cycle . By inhibiting CDK2, these compounds can prevent cells from progressing from the G1 phase to the S phase, thus halting cell division .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . This is why CDK2 inhibitors are being studied for their potential as anticancer drugs .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions .
Molecular Mechanism
It is suggested that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Actividad Biológica
The compound 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a benzamide core, fluorinated positions, and dual pyrazole functionalities, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Structural Characteristics
The molecular formula of the compound is C22H15F2N7O with a molecular weight of 431.4 g/mol. The structural components include:
- Benzamide : Provides a site for hydrogen bonding and contributes to lipophilicity.
- Pyrazolo[3,4-d]pyrimidine and Pyrazole moieties : These heterocycles are known for their biological activity and can mimic ATP in kinase interactions.
Anticancer Properties
Research indicates that compounds structurally similar to 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activities. For instance, studies have shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
In vitro studies demonstrated that these compounds could inhibit tumor growth in various cancer cell lines, induce apoptosis, and suppress cell migration . For example, compound 5i , a related structure, effectively inhibited MCF-7 breast cancer cell proliferation and induced DNA fragmentation.
Molecular docking studies have been employed to elucidate the binding modes of these compounds to their protein targets. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic ATP, allowing it to bind effectively within kinase domains. This structural similarity is crucial for the inhibition of kinases involved in cancer progression .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | IC50 (µM) | Biological Activity |
---|---|---|---|
5i | Pyrazolo[3,4-d]pyrimidine derivative | 0.3 (EGFR) / 7.60 (VEGFR2) | Anticancer; apoptosis induction |
Dinaciclib | CDK inhibitor | ~0.5 | Anticancer; CDK inhibition |
Ibrutinib | BTK inhibitor | ~0.01 | Anticancer; selective BTK inhibition |
Case Studies
Recent case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:
- Breast Cancer Models : In MCF-7 models, compounds demonstrated significant growth inhibition and apoptosis induction.
- Lung Cancer Studies : In vivo studies indicated that similar compounds reduced tumor size in xenograft models significantly.
Propiedades
IUPAC Name |
2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSRDMJKXRMJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.